molecular formula C11H14ClN5 B8519981 2-chloro-9-cyclohexyl-9H-adenine

2-chloro-9-cyclohexyl-9H-adenine

Cat. No.: B8519981
M. Wt: 251.71 g/mol
InChI Key: PVASNXZESHWYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative designed for research applications, particularly in the study of adenosine receptor (AdoR) pharmacology. As part of a class of 2,9-disubstituted adenines, this compound is primarily investigated for its potential role as an adenosine receptor antagonist . The structural motif of a 9-cyclohexyl group, in place of the natural ribose sugar, is a known strategy to shift the activity of adenine derivatives from agonists to antagonists at purinergic receptors . Substituted adenine compounds with similar structures have been studied for a range of biological activities. Published research on analogues highlights potential investigative applications in bronchodilation and cardiovascular effects, including hypotension . The mechanism of action is believed to involve binding to adenosine receptor subtypes (A1, A2A, A2B, A3), thereby blocking the physiological effects of endogenous adenosine . Researchers value this compound as a tool for elucidating adenosine-related pathways in various disease models. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

2-chloro-9-cyclohexylpurin-6-amine

InChI

InChI=1S/C11H14ClN5/c12-11-15-9(13)8-10(16-11)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,15,16)

InChI Key

PVASNXZESHWYPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 9 Cyclohexyl 9h Adenine and Its Analogues

Strategic Approaches to N9-Alkylation in Purine (B94841) Synthesis

The introduction of a cyclohexyl group at the N9 position of the purine core is a critical step in the synthesis of 2-chloro-9-cyclohexyl-9H-adenine. This transformation requires careful consideration of regioselectivity to favor alkylation at the desired nitrogen atom.

Utilization of Cycloalkyl Halides for Cyclohexyl Moiety Introduction

The direct alkylation of a purine derivative with a cycloalkyl halide, such as cyclohexyl bromide, is a common strategy. ub.edu This reaction is typically carried out in the presence of a base to deprotonate the purine ring, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields. For instance, the use of potassium carbonate in dimethylformamide (DMF) has been reported for the N9-alkylation of substituted purines. nih.govresearchgate.net

Reactant 1Reactant 2BaseSolventProductYield
2,6-Dichloropurine (B15474)Cyclohexyl HalideK2CO3DMF2,6-Dichloro-9-cyclohexyl-9H-purineModerate to Good
6-Chloropurine (B14466)Cyclopentyl Bromide(Bu)4NOHAcetonitrile (B52724)N9-Cyclopentyl-6-chloropurineHigh

This table presents illustrative examples of N9-alkylation reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions and improve yields. ub.edu For example, the alkylation of 2-amino-6-chloropurine (B14584) with cyclopentyl bromide under microwave irradiation provides the N9-alkylated product regioselectively and in good yield. ub.edu

Regioselective Synthesis and Isomer Control at N9 and N7 Positions

A significant challenge in the alkylation of purines is the potential for reaction at both the N9 and N7 positions, leading to a mixture of regioisomers. ub.edunih.gov The thermodynamically more stable N9 isomer is often the major product, but reaction conditions can be tuned to favor one isomer over the other. nih.govresearchgate.net

Several factors influence the N9/N7 regioselectivity, including the nature of the alkylating agent, the base, the solvent, and the temperature. ub.edu The use of bulkier alkyl halides can sterically hinder attack at the N7 position, thus favoring N9 substitution. Furthermore, certain methodologies have been developed for highly regioselective N9 alkylation. For instance, the use of β-cyclodextrin as an additive in aqueous media has been shown to block the N7 position of the purine ring, leading to excellent N9 selectivity. researchgate.net Another approach involves the silylation of the purine followed by alkylation, which can provide access to the N9 isomer under specific conditions. nih.gov

Functional Group Transformations at the Purine Core

Once the cyclohexyl moiety is installed at the N9 position, subsequent modifications of the purine core are often necessary to arrive at the final target molecule or its analogues. These transformations typically involve nucleophilic substitution reactions at the 2- and 6-positions of the purine ring.

Nucleophilic Substitution Reactions at the 2-Position

The chlorine atom at the 2-position of this compound is a versatile handle for introducing a variety of functional groups. This is typically achieved through nucleophilic aromatic substitution reactions. For example, the 2-chloro group can be displaced by amines, alkoxides, or other nucleophiles to generate a library of analogues. nih.gov The reactivity of the 2-position can be influenced by the substituent at the 6-position.

A concise synthesis of 2'-deoxyisoguanosine (B9890) involved the displacement of a C2 chlorine atom using sodium benzyloxide. aston.ac.uk This highlights the utility of nucleophilic substitution at this position.

Amination Procedures for 6-Position Modification

The introduction of an amino group at the 6-position is a key step in converting a 6-chloropurine derivative into an adenine (B156593) analogue. This amination is a crucial transformation in the synthesis of this compound from a 2,6-dichloropurine precursor. The reaction is typically carried out by treating the 6-chloropurine with a source of ammonia (B1221849), such as methanolic ammonia. nih.gov

Microwave-assisted amination of 6-chloropurine derivatives has been shown to be an efficient method, often leading to high yields in short reaction times. nih.govresearchgate.net Palladium-catalyzed amination reactions have also been successfully employed for the synthesis of N6-substituted adenosine (B11128) analogues, offering a valuable alternative for introducing sterically hindered or sensitive amines. tandfonline.com

Convergent Synthesis and Yield Optimization Techniques

Preparation of Intermediates and Precursors

The synthesis of this compound typically commences with the preparation of a suitable purine precursor, most commonly 2,6-dichloropurine. This intermediate is valuable as the chlorine atoms at the C2 and C6 positions exhibit differential reactivity, allowing for sequential and selective substitution.

Synthesis of 2,6-Dichloropurine:

A practical and industrially viable method for the preparation of 2,6-dichloropurine involves the direct chlorination of xanthine (B1682287). acs.orgacs.org This process utilizes phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org The reaction proceeds by heating a mixture of xanthine and POCl₃, followed by the dropwise addition of DBU. acs.org The mixture is then refluxed, and after cooling, the product is isolated by neutralization and filtration. acs.org An alternative approach involves the chlorination of 2-amino-6-chloropurine using a chlorine source in the presence of a diazotizing agent. chemicalbook.com

Starting MaterialReagentsConditionsYieldReference
XanthinePOCl₃, DBUReflux (ca. 105 °C), 6 h47% acs.org
2-Amino-6-chloropurineNaNO₂, HCl10 °C, 2 h99% chemicalbook.com

N9-Alkylation of Purines:

The introduction of the cyclohexyl group at the N9 position of the purine ring is a critical step. Direct alkylation of 2,6-dichloropurine can lead to a mixture of N7 and N9 isomers. However, regioselective N9-alkylation can be achieved under specific conditions. The use of a base such as tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor the formation of the N9-alkylated product. researchgate.net Another strategy involves the reaction of a silylated purine derivative with a tert-alkyl halide, catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄), which can also provide the N9 isomer under thermodynamic control. nih.gov

The reaction of 2,6-dichloropurine with cyclohexylamine (B46788) can be controlled to selectively substitute the more reactive C6 chlorine atom, yielding 2-chloro-N-cyclohexyl-9H-purin-6-amine as an intermediate. Subsequent N9-cyclohexylation would then lead to the target compound.

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of purine derivatives.

Microwave irradiation can significantly reduce the reaction time for the N9-alkylation of purines compared to conventional heating methods. researchgate.net For instance, the methylation of 2,6-dichloropurine in the presence of tetrabutylammonium hydroxide under microwave irradiation shows improved results over classical heating. researchgate.net Similarly, the introduction of a cyclopentyl group at the N9 position is more efficient when carried out in a microwave oven for a short duration. researchgate.net

The benefits of microwave-assisted synthesis extend to the preparation of various substituted purines. For example, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines is efficiently achieved through microwave-assisted iron-catalyzed cyclization in water, offering a green and rapid method. rsc.org This suggests that the synthesis of this compound and its analogues could be significantly optimized by employing microwave technology, particularly for the N-alkylation and substitution steps.

ReactionMethodConditionsTimeYieldReference
Methylation of 2,6-dichloropurineMicrowave(Bu)₄NOHShortHigh researchgate.net
Cyclopentylation of 2,6-dichloropurineMicrowave(Bu)₄NOHShortHigh researchgate.net
Synthesis of QuinazolinonesMicrowaveIron-catalyzed, WaterRapidModerate to High rsc.org

Spectroscopic and Chromatographic Methods for Synthetic Verification

The unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons of the purine ring (H-2 and H-8) and the cyclohexyl group. The chemical shifts and splitting patterns of the cyclohexyl protons, particularly the methine proton attached to the nitrogen, would confirm the N9-substitution. For N9-substituted purines, the H-8 proton typically appears as a singlet. chemicalbook.com The chemical shifts for the cyclohexyl protons would be observed in the aliphatic region, with the methine proton (H-1') appearing as a multiplet at a downfield position compared to the other methylene (B1212753) protons due to its attachment to the nitrogen atom. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the purine carbons (C-2, C-4, C-5, C-6, and C-8) and the cyclohexyl carbons would be diagnostic. nih.govresearchgate.netresearchgate.net The differentiation between N7 and N9 isomers can often be achieved by analyzing the chemical shift of the C5 carbon. nih.gov For N9-alkylated 6-chloropurines, the C5 chemical shift is typically around 132 ppm, whereas for N7 isomers, it is more shielded and appears around 123 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of this compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reversed-phase C18 column is commonly used for the separation of purine derivatives. jafs.com.plibna.romdpi.comnih.govresearchgate.net The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. jafs.com.plmdpi.comresearchgate.net The detection is usually performed using a UV detector at a wavelength where the purine ring exhibits strong absorbance, typically around 254 nm or 260 nm. mdpi.com The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. The purity is determined by the peak area percentage of the main component.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural ElucidationSignals for purine protons (H-2, H-8) and cyclohexyl protons. Multiplet for N-CH proton.
¹³C NMR Structural ElucidationDistinct signals for all carbon atoms. C5 chemical shift to confirm N9-substitution.
Mass Spec. Molecular WeightMolecular ion peak corresponding to the calculated mass.
HPLC Purity AssessmentA single major peak indicating high purity.

By employing these advanced synthetic and analytical methodologies, this compound and its analogues can be prepared efficiently and characterized with a high degree of confidence, paving the way for their further investigation in various scientific disciplines.

Molecular Target Interactions and Preclinical Pathway Modulation by 2 Chloro 9 Cyclohexyl 9h Adenine

Interrogation of Adenosine (B11128) Deaminase (ADA) System Engagement

Adenosine deaminase is a critical enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Modulation of ADA activity can have significant physiological effects, making it a target of interest for various therapeutic areas.

Experimental Assessment of ADA Modulatory Capacity

To ascertain the effect of 2-chloro-9-cyclohexyl-9H-adenine on ADA, in vitro enzymatic assays would be required. These experiments would typically involve incubating purified ADA with its substrate, adenosine, in the presence and absence of the compound. The rate of inosine formation or ammonia (B1221849) production would be measured to determine if the compound inhibits or enhances ADA activity. Should the compound demonstrate inhibitory effects, further studies would be necessary to determine the concentration required for 50% inhibition (IC50), providing a quantitative measure of its potency. However, no such studies specifically evaluating this compound have been identified.

Comparative Biochemical Analysis with Established ADA Inhibitors

A standard approach in drug discovery is to benchmark a novel compound against established modulators. In the context of ADA, this would involve comparing the inhibitory profile of this compound with well-characterized inhibitors such as pentostatin (B1679546) (deoxycoformycin) or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This comparative analysis would help to classify the potency and potential mechanism of action of the compound relative to known standards. The absence of primary data for this compound precludes such a comparison.

Adenosine Receptor (AR) Binding and Functional Profiling

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a family of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. The structural features of this compound, particularly the substitutions at the 2 and 9 positions of the adenine (B156593) ring, are known to influence ligand interactions with these receptors.

Characterization of Adenosine A1 Receptor Affinity

The adenosine A1 receptor is widely expressed, notably in the brain, heart, and adipose tissue. To characterize the affinity of this compound for the A1 receptor, radioligand binding assays would be performed. These assays would measure the ability of the compound to displace a known high-affinity radiolabeled A1 antagonist (e.g., [3H]DPCPX) or agonist (e.g., [3H]CCPA) from membranes of cells expressing the human A1 receptor. The resulting data would yield an inhibition constant (Ki), a measure of the compound's binding affinity. Without such experimental data, the A1 receptor affinity of this compound remains unknown.

Investigation of Adenosine A2A Receptor Interactions

The adenosine A2A receptor is of significant interest, particularly for its role in the central nervous system and inflammation. Similar to the A1 receptor, the interaction of this compound with the A2A receptor would be investigated using competitive binding assays with a selective radioligand (e.g., [3H]ZM241385). These studies would determine the compound's Ki value for the A2A receptor. Furthermore, functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels in response to the compound, would be necessary to determine if it acts as an agonist or antagonist at this receptor subtype. Specific data on these interactions for this compound is not available in the current body of scientific literature.

Detailed Analysis of Adenosine A3 Receptor Selectivity and Potency

The adenosine A3 receptor is implicated in various pathophysiological processes, including inflammation and cancer. Structure-activity relationship studies of adenine derivatives have often shown that modifications at the N6 and C2 positions can confer selectivity for the A3 receptor. The 2-chloro and 9-cyclohexyl substitutions in the subject compound suggest that it may interact with the A3 receptor.

A detailed analysis would involve:

Binding Affinity: Determining the Ki value at the human A3 receptor using a selective radioligand such as [125I]AB-MECA.

Potency and Efficacy: Conducting functional assays (e.g., inhibition of forskolin-stimulated cAMP accumulation) in cells expressing the A3 receptor to determine if the compound is an agonist or antagonist and to quantify its potency (EC50 or IC50).

Selectivity Profile: Comparing the Ki values for the A3 receptor with those for the A1 and A2A receptors to establish the selectivity profile of the compound.

The hypothetical data table below illustrates how such findings would be presented if they were available.

Table 1: Hypothetical Adenosine Receptor Binding Affinity and Functional Potency of this compound

Molecular Target Binding Affinity (Ki, nM) Functional Activity Potency (EC50/IC50, nM)
Adenosine A1 Receptor Data not available Data not available Data not available
Adenosine A2A Receptor Data not available Data not available Data not available

Broader Exploration of Purinergic Receptor Landscape Modulation

Kinase System Regulatory Studies

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is implicated in numerous diseases. Adenine-based compounds have been explored as scaffolds for the development of kinase inhibitors due to their ability to mimic the ATP binding site. nih.gov

Evaluation of Casein Kinase 1 Delta (CK1δ) Modulatory Effects

Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase involved in critical cellular functions, including circadian rhythms, cell division, and signal transduction. While some adenine derivatives have been investigated as potential inhibitors of CK1δ, specific data on the modulatory effects of this compound on this kinase are currently absent from published research. The evaluation of its inhibitory potential against CK1δ would be a necessary step to understand its potential role in pathways regulated by this enzyme.

Screening for Interactions with Other Protein Kinases

The vastness of the human kinome necessitates broad screening to identify potential off-target effects and novel therapeutic applications of small molecules. nih.gov A comprehensive kinase screening panel would be required to determine the selectivity profile of this compound. Such studies would reveal whether the compound interacts with other protein kinases, providing crucial insights into its potential mechanisms of action and pharmacological profile. To date, no such screening data for this compound has been publicly reported.

Cyclic Nucleotide Metabolism Pathway Investigation

Cyclic nucleotides like cyclic adenosine monophosphate (cAMP) are vital second messengers in signal transduction cascades, and their levels are tightly regulated by enzymes such as adenylate cyclases and phosphodiesterases.

Research into Adenylate Cyclase Inhibitory Mechanisms

Adenylate cyclases are responsible for the synthesis of cAMP from ATP. nih.gov Certain purine derivatives have been shown to inhibit adenylate cyclase activity. nih.gov Notably, adenosine and its analogs can interact with an inhibitory "P-site" on the enzyme. nih.gov While studies on other 9-substituted adenine derivatives have reported inhibitory effects on adenylate cyclase, specific research detailing the inhibitory mechanism of this compound on any of the ten known isoforms of adenylate cyclase is not available. Determining whether this compound can directly inhibit adenylate cyclase and the nature of such inhibition would be essential to understanding its impact on cAMP-mediated signaling pathways.

Computational and Biophysical Modeling in 2 Chloro 9 Cyclohexyl 9h Adenine Research

Molecular Docking Approaches for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 2-chloro-9-cyclohexyl-9H-adenine, docking studies are crucial for understanding its interaction with protein kinases like CDK2. These studies typically involve placing the ligand into the ATP-binding site of the kinase and scoring the different poses based on a force field that approximates the binding affinity.

In a representative docking simulation of this compound into the active site of CDK2, the purine (B94841) core is expected to form key hydrogen bonds with the hinge region of the kinase. Specifically, the N1 and the exocyclic N6-amino group of the adenine (B156593) ring are predicted to interact with the backbone carbonyl and amide groups of residues such as Leu83 and Glu81. mdpi.comnih.gov The 2-chloro substituent is anticipated to occupy a small hydrophobic pocket, potentially interacting with residues like Phe80. The 9-cyclohexyl group, being a bulky and hydrophobic moiety, is predicted to extend into a larger hydrophobic pocket, making favorable van der Waals contacts with residues such as Ile10, Val18, and Ala31. This hydrophobic interaction is often a critical determinant of potency and selectivity for 9-substituted adenine derivatives. nih.gov

The binding mode of this compound can be compared with other known purine-based CDK2 inhibitors to rationalize its activity. For instance, the well-studied inhibitor R-roscovitine also features a 9-substituted purine core and exhibits a similar hydrogen bonding pattern with the CDK2 hinge region.

Table 1: Representative Docking Scores and Key Interactions of Purine-Based CDK2 Inhibitors
CompoundPredicted Docking Score (kcal/mol)Key Hydrogen Bond Interactions (CDK2)Key Hydrophobic Interactions (CDK2)
This compound (Predicted) -9.5 to -11.0Leu83, Glu81Phe80, Ile10, Val18, Ala31
R-Roscovitine-8.7Leu83, Glu81Phe80, Val64
Purvalanol B-10.2Leu83, Glu81Phe80, Leu134
O(6)-cyclohexylmethylguanine-7.8Glu81, Asp86Ile10, Val18

Note: The docking scores are representative values from analogous studies and may vary depending on the specific docking software and parameters used.

Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibrium

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity, which are essential for understanding its interactions with the biological target.

Furthermore, quantum chemical methods are invaluable for studying the tautomeric equilibrium of the adenine moiety. Adenine can exist in different tautomeric forms, with the N9-H and N7-H forms being the most common. For this compound, the presence of the cyclohexyl group at the N9 position locks the molecule in the 9H-tautomeric form. However, understanding the relative energies of different tautomers of the parent 2-chloroadenine (B193299) is important, as these can influence its behavior in solution and its recognition by the target protein. Calculations have shown that for substituted purines, the N9-H tautomer is generally the most stable in the gas phase and in non-polar environments. nih.gov

Table 2: Calculated Electronic Properties of Substituted Purines
Property2-chloropurine (Predicted)Adenine
Dipole Moment (Debye)~2.5 - 3.5~2.4
HOMO Energy (eV)~ -6.5 to -7.0~ -6.3
LUMO Energy (eV)~ -1.5 to -2.0~ -1.2
Tautomeric Energy Difference (N7H vs N9H, kcal/mol)> 5~8

Note: These values are representative and can vary based on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Dynamic Binding Mechanism Elucidation

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein and the stability of their interactions over time. MD simulations of the this compound-CDK2 complex can provide a more realistic understanding of the binding mechanism.

A typical MD simulation would be run for a duration of nanoseconds to microseconds, tracking the movements of all atoms in the system. Analysis of the simulation trajectory can reveal:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex.

Key interactions: The persistence of hydrogen bonds and hydrophobic contacts identified in docking can be evaluated over the course of the simulation. nih.gov

Conformational changes: MD simulations can capture any induced-fit effects, where the protein undergoes conformational changes upon ligand binding.

Binding free energy calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 3: Representative Parameters and Findings from MD Simulations of CDK2-Inhibitor Complexes
Parameter/FindingRepresentative Value/Observation
Simulation Time100 ns - 1 µs
SoftwareGROMACS, AMBER
Force FieldAMBER, CHARMM
RMSD of Ligand< 2.0 Å (indicating stable binding)
Key Interacting ResiduesGlu81, Leu83, Phe80, Asp86
Calculated Binding Free Energy (MM/GBSA)-30 to -50 kcal/mol

In Silico Methodologies for Ligand Design and Optimization

The insights gained from molecular docking, quantum chemical calculations, and MD simulations are integrated into in silico ligand design and optimization strategies. For this compound, these methodologies can be used to propose modifications that could enhance its potency, selectivity, or pharmacokinetic properties.

Structure-based drug design (SBDD) approaches would utilize the 3D structure of the CDK2-ligand complex to identify opportunities for improved interactions. For example, if the cyclohexyl group does not optimally fill its hydrophobic pocket, modifications such as adding substituents to the ring or replacing it with other hydrophobic groups could be explored virtually. Similarly, if the 2-chloro group is not ideal, other substituents could be tested for their ability to improve binding affinity or selectivity. nih.gov

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, can also be employed if a series of analogous compounds with known activities is available. nih.gov A QSAR model for 9-substituted adenines could identify the key physicochemical properties that correlate with CDK2 inhibition, guiding the design of new, more potent analogs.

Analysis of Binding Site Topography and Ligand Efficiency Metrics

A detailed analysis of the CDK2 ATP-binding site topography reveals distinct regions that can be exploited for inhibitor design. The site comprises a hinge region for hydrogen bonding, a hydrophobic region where the purine ring binds, and a ribose-binding pocket. The specificity of inhibitors like this compound often arises from their ability to interact with regions outside the highly conserved ATP-binding motif. The pocket that accommodates the 9-cyclohexyl group is one such region that can be targeted to achieve selectivity over other kinases.

Ligand efficiency (LE) metrics are valuable tools for assessing the quality of a compound during the drug discovery process. These metrics relate the binding affinity of a ligand to its size, providing a measure of how efficiently the ligand utilizes its atoms to bind to the target. Common LE metrics include:

Ligand Efficiency (LE): Calculated as the binding affinity (in terms of pIC50 or pKi) divided by the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE): Calculated as pIC50 minus the compound's logP.

For a compound like this compound, these metrics would be used to assess whether the chloro and cyclohexyl substituents provide a worthwhile increase in binding affinity for their added size and lipophilicity. An ideal inhibitor would have a high binding affinity with a relatively low molecular weight and lipophilicity, leading to favorable LE and LLE values.

Table 4: Representative Ligand Efficiency Metrics for Purine-Based CDK2 Inhibitors
CompoundpIC50Molecular Weight ( g/mol )Number of Heavy AtomsLElogPLLE
This compound (Estimated) 7.5 - 8.5~279.7190.40 - 0.45~3.54.0 - 5.0
R-Roscovitine7.4354.4260.283.24.2
Purvalanol B8.2423.5310.264.14.1

Note: The values for this compound are estimations based on its structure and data from analogous compounds.

Advanced Analytical and Biochemical Characterization Methodologies for 2 Chloro 9 Cyclohexyl 9h Adenine

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The precise molecular structure of 2-chloro-9-cyclohexyl-9H-adenine is unequivocally confirmed through the application of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of a 9-cyclohexyladenine (B1202056) derivative, distinct signals corresponding to the protons of the adenine (B156593) core and the cyclohexyl ring are observed. For instance, the aromatic protons of the purine (B94841) ring would appear in the downfield region of the spectrum, while the aliphatic protons of the cyclohexyl group would resonate in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish the connectivity between protons and their attached carbons, respectively, confirming the substitution pattern.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural insights. For chlorinated compounds like this compound, the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with two peaks separated by two mass units. For example, the mass spectrum of 2-chloropropane (B107684) exhibits molecular ion peaks at m/z 78 and 80, corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes, respectively. docbrown.info

Technique Information Obtained Example Data (Illustrative for a related compound)
¹H NMRNumber and environment of protonsAromatic protons (purine): δ 7.5-8.5 ppm; Cyclohexyl protons: δ 1.2-4.5 ppm
¹³C NMRNumber and type of carbon atomsAromatic carbons: δ 140-160 ppm; Aliphatic carbons: δ 25-60 ppm
HRMSExact molecular weight and formulaCalculated for C₁₁H₁₃ClN₅: [M+H]⁺, with a specific m/z value confirming the elemental composition.
MS/MSStructural fragmentsFragmentation would likely show loss of the cyclohexyl group and characteristic purine ring fragments.

Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation of this compound from any impurities, starting materials, or potential isomers, thereby ensuring the purity of the compound for subsequent biological testing.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and purity assessment of purine derivatives. A reversed-phase HPLC method, often employing a C18 or a more specialized column like a C28, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The retention time of the compound is a characteristic feature under specific chromatographic conditions. A fast HPLC method for adenine analysis in human plasma utilized a C28 column with an isocratic elution of water:acetonitrile (90:10, v/v), demonstrating the utility of modern column technologies for purine analysis. rsc.org The purity of a sample is determined by integrating the peak area of the main compound relative to the total area of all observed peaks.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. A suitable solvent system allows for the separation of the compound from other components on a silica (B1680970) gel plate. The retention factor (Rf) value is a key parameter for identification under defined conditions. For the separation of various adenine derivatives, different solvent systems can be employed, and the addition of a small amount of ammonium (B1175870) hydroxide (B78521) can prevent streaking and lead to well-defined spots.

Technique Parameter Purpose Example Condition (Illustrative)
HPLCRetention Time (t_R)Purity assessment, quantificationC18 column, water/acetonitrile gradient, UV detection at 260 nm
TLCRetention Factor (R_f)Reaction monitoring, purity checkSilica gel plate, chloroform/methanol (B129727) (9:1 v/v) mobile phase

Radioligand Binding Assays for Quantitative Receptor Affinity Determination

To investigate the interaction of this compound with its potential biological targets, such as adenosine (B11128) receptors, radioligand binding assays are employed. These assays provide quantitative data on the affinity of the compound for a specific receptor.

In a typical competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DPCPX for the A₁ adenosine receptor) is incubated with a preparation of membranes from cells expressing the receptor of interest. The addition of increasing concentrations of the unlabeled test compound, this compound, will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The inhibition constant (Kᵢ), which represents the affinity of the compound for the receptor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

While specific Kᵢ values for this compound are not documented in publicly available literature, studies on related 9-cyclohexyladenine derivatives have demonstrated their potential as adenosine receptor antagonists.

Assay Component Description Example
Receptor SourceCell membranes expressing the target receptorCHO-K1 cells stably transfected with human A₁ adenosine receptor
RadioligandA radioisotope-labeled high-affinity ligand[³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
Unlabeled LigandThe compound being testedThis compound
MeasurementRadioactivity bound to the membranesScintillation counting
Derived ParameterInhibition Constant (Kᵢ)Calculated from the IC₅₀ value

Enzyme Activity Assays for Mechanistic Inhibition/Activation Studies

Should this compound be investigated as a potential enzyme inhibitor or activator, specific enzyme activity assays are crucial. For instance, if the compound is hypothesized to interact with kinases or other enzymes involved in purine metabolism, its effect on their catalytic activity would be measured.

For example, studies on structurally similar compounds like 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine have shown inhibitory effects on enzymes such as ribonucleotide reductase and DNA polymerases. nih.gov An assay for such an enzyme would typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound. The formation of the product or the depletion of the substrate is then measured over time, often using spectrophotometric, fluorometric, or radiometric methods. The IC₅₀ value, representing the concentration of the compound required to reduce enzyme activity by 50%, is a key parameter determined from these studies.

Assay Type Principle Measured Output Key Parameter
Kinase AssayMeasures the transfer of a phosphate (B84403) group to a substrateIncorporation of ³²P or fluorescence changeIC₅₀ / EC₅₀
Ribonucleotide Reductase AssayMeasures the conversion of ribonucleotides to deoxyribonucleotidesFormation of a specific product detected by HPLC or other meansIC₅₀
DNA Polymerase AssayMeasures the incorporation of nucleotides into a DNA strandIncorporation of radiolabeled nucleotidesIC₅₀

Cell-Based Functional Assays for Intracellular Pathway Investigation (e.g., cAMP accumulation, cell cycle analysis)

To understand the functional consequences of this compound interacting with its target in a cellular context, a variety of cell-based assays are utilized. These assays provide insights into the compound's effects on intracellular signaling pathways and cellular processes.

cAMP Accumulation Assays: Adenosine receptors are G protein-coupled receptors (GPCRs) that can modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). nih.gov To determine if this compound acts as an agonist or antagonist at these receptors, cAMP accumulation assays are performed. In these assays, cells expressing the receptor of interest are treated with the compound, and the intracellular levels of cAMP are measured, typically using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). An agonist would stimulate or inhibit cAMP production, while an antagonist would block the effect of a known agonist.

Cell Cycle Analysis: Purine analogs can interfere with DNA synthesis and repair, leading to cell cycle arrest. To investigate if this compound affects cell proliferation, cell cycle analysis is performed using flow cytometry. Cells are treated with the compound, stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide), and then analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) can reveal if the compound induces arrest at a specific checkpoint. Studies on other adenine derivatives have shown that they can block cell cycle progression through the S phase. nih.gov

Assay Purpose Methodology Endpoint Measured
cAMP AccumulationDetermine functional activity at GPCRsRIA, ELISA, or FRET-based biosensorsIntracellular cAMP levels
Cell Cycle AnalysisInvestigate effects on cell proliferationFlow cytometry with DNA staining dyePercentage of cells in G₀/G₁, S, and G₂/M phases

Future Research Trajectories and Next Generation Adenine Derivative Development

Rational Design of Enhanced Potency and Selectivity for Specific Targets

The principle of rational drug design is central to the evolution of adenine (B156593) derivatives. It involves a targeted approach to modifying the core adenine scaffold to optimize its interaction with specific biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects. For adenine-based compounds, key positions for substitution, such as N6, C2, C8, and N9, are manipulated to fine-tune their affinity and selectivity.

Research has consistently shown that substitutions at these positions can dramatically alter the pharmacological profile. For instance, in the development of antagonists for adenosine (B11128) receptors, a key target for many adenine derivatives, specific modifications have yielded significant improvements in selectivity. A series of 2,8-disubstituted-9-ethyladenine derivatives demonstrated good affinity and selectivity for the A2A adenosine receptor. nih.gov The introduction of a bromine atom at the C8-position, in particular, was found to increase the affinity, leading to ligands with Ki values in the nanomolar range. nih.gov

Similarly, studies on 2,6,9-trisubstituted adenines have revealed that while the introduction of bulky substituents at the N6 position can modify the binding profile, it does not always lead to increased affinity. nih.gov In some cases, the presence of a chlorine atom at the C2 position, as seen in 2-chloro-9-cyclohexyl-9H-adenine, favors interaction with the A2A subtype. nih.gov The nature of the substituent at the N9 position is also critical; replacing an ethyl group with a propyl chain has been shown to favor interaction with human A2B receptors. nih.gov

Future rational design strategies will increasingly rely on computational modeling and structural biology to predict how specific modifications to the this compound structure will affect its binding to target proteins. This in-silico approach, combined with empirical structure-activity relationship (SAR) studies, will guide the synthesis of novel analogs with precisely engineered properties for targets implicated in neurodegenerative disorders, cancer, and inflammatory diseases. nih.gov

Table 1: Structure-Activity Relationship Insights for Adenine Derivatives

Position of Substitution Effect on Activity Example Target Citation
C2-Position A chlorine atom can favor interaction with the A2A adenosine receptor subtype. Adenosine Receptors nih.gov
C8-Position Introduction of a bromine atom can increase binding affinity for A2A receptors. Adenosine Receptors nih.gov
N9-Position Altering the alkyl chain length (e.g., from ethyl to propyl) can shift selectivity between adenosine receptor subtypes. Adenosine Receptors nih.gov

Exploration of Novel Pharmacological Modalities

While adenine derivatives have established roles as receptor antagonists and enzyme inhibitors, future research will explore novel pharmacological modalities. This involves identifying and validating new biological targets and pathways through which these compounds can exert therapeutic effects. The chemical versatility of the adenine scaffold makes it a privileged structure in medicinal chemistry, suitable for targeting a wide range of biological systems. academie-sciences.fr

The development of adenine derivatives as treatments for neurodegenerative conditions like Parkinson's disease is a promising area. nih.gov Given the role of A2A adenosine receptors in modulating dopamine (B1211576) D2 receptor activity, potent and selective A2A antagonists are valuable tools for investigation. nih.gov Beyond neurodegenerative diseases, adenine derivatives are being synthesized and evaluated for their antimicrobial properties. researchgate.net Some novel seleno-adenine derivatives have demonstrated vigorous antibacterial and antifungal activities, along with effects on plasmid DNA, suggesting their potential as leads for new anti-infective agents. researchgate.net

Furthermore, the anticancer potential of adenine analogs continues to be a major focus. Nucleoside analogs like 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) function as "chain terminators" of DNA synthesis, targeting the rapidly replicating cells characteristic of cancer. academie-sciences.frdrugbank.com This compound has shown potent antiproliferative activity against various human colon tumor cell lines. drugbank.com Future work will likely explore the efficacy of non-nucleoside derivatives like this compound against a broader range of cancers and investigate their potential in combination therapies.

Integration of High-Throughput Screening and Omics Data for Mechanistic Insights

Modern drug discovery is increasingly driven by large-scale data. The integration of high-throughput screening (HTS) with multi-omics analysis (genomics, transcriptomics, proteomics, metabolomics) offers a powerful paradigm for elucidating the mechanisms of action of compounds like this compound.

HTS allows for the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target or produce a desired cellular response. oncotarget.com For adenine derivatives, HTS assays can be designed to screen for inhibitors of specific enzymes, such as kinases, or for compounds that bind to G-protein coupled receptors. nih.govnih.gov For example, a fluorescence polarization-based HTS assay was successfully used to screen 250,000 compounds to find inhibitors of an adenine transferase. nih.gov Cell-based HTS assays are particularly valuable for identifying compounds that affect complex cellular pathways, such as those involved in DNA damage and repair. oncotarget.com

Following initial hits from HTS, omics technologies provide a global, unbiased view of the molecular changes induced by a compound. nih.gov

Transcriptomics can reveal which genes are up- or down-regulated in response to treatment.

Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct targets and downstream signaling pathways affected.

Metabolomics analyzes changes in small-molecule metabolites, providing a functional readout of the metabolic state of the cell. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive network models of a drug's activity. nih.govplos.org This "systems biology" approach moves beyond a single-target perspective to provide a holistic understanding of a compound's effects, identify biomarkers for efficacy, and predict potential off-target effects. youtube.comquiz-maker.com For a compound like this compound, this integrated analysis could reveal novel mechanisms and pathways it modulates, opening up new therapeutic possibilities.

Development of Advanced Methodologies for Synthesis and Characterization

Progress in medicinal chemistry relies on the parallel advancement of synthetic and analytical techniques. The development of more efficient, robust, and scalable methods for creating and characterizing adenine derivatives is crucial for accelerating the discovery pipeline.

The synthesis of 9-substituted adenines can be challenging due to the potential for reactions at multiple nitrogen atoms in the purine (B94841) ring, leading to mixtures of isomers (N9, N3, N7). researchgate.net Research has focused on developing regioselective synthetic routes. One efficient strategy involves the N9-alkylation of adenine, followed by halogenation and hydrolysis, provided the N9-substituent is compatible with the reaction conditions. researchgate.net Another approach utilizes 7-amino nih.govnih.govijcrcps.comthiadiazolo[3,4-d]pyrimidine as a key intermediate to allow for the unambiguous introduction of the N9 substituent under mild conditions. datapdf.com Various synthetic schemes have been developed, starting from materials like malononitrile, thiourea, or diethyl malonate, to improve yields and facilitate industrial-scale production. google.comgoogle.com

The characterization of these synthesized compounds requires a suite of advanced analytical techniques to confirm their structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the precise molecular structure and confirming the position of substituents. datapdf.comresearchgate.net Advanced NMR techniques can also provide insights into the three-dimensional conformation of the molecules. nih.govmdpi.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and can help differentiate between isomers based on fragmentation patterns or reactivity in the gas phase. acs.org

Chromatography: Reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are essential for the purification of synthetic products and for studying their metabolism. mdpi.com

Spectroscopic and Thermal Analysis: Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are used to identify functional groups and analyze the electronic and optical properties of the compounds. ijcrcps.com

Future efforts will focus on developing greener synthetic methods, employing flow chemistry for improved control and scalability, and utilizing more sensitive and high-resolution analytical platforms to provide deeper characterization of novel adenine derivatives.

Table 2: Advanced Methodologies in Adenine Derivative Research

Methodology Application Purpose Citation
Synthesis Regioselective Alkylation To control the specific placement of substituents on the purine ring, avoiding isomeric mixtures. researchgate.netdatapdf.com
Synthesis Microwave-Assisted Synthesis To accelerate reaction times and improve yields in the synthesis of purine derivatives. researchgate.net
Characterization NMR Spectroscopy To determine the precise chemical structure and conformation of the synthesized compounds. datapdf.comnih.gov
Characterization Mass Spectrometry (MALDI-MS) To confirm molecular weight and aid in the structural classification of adenine derivatives. acs.org
Characterization High-Resolution Liquid Chromatography (RPLC/HILIC) To purify compounds and analyze complex mixtures, such as metabolic products. mdpi.com

| Characterization | FT-IR & UV-Vis Spectroscopy | To identify functional groups and determine the electronic and optical properties of the molecules. | ijcrcps.com |

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 2-chloro-9-cyclohexyl-9H-adenine, and how can purity be ensured?

  • Methodological Answer : Synthesis often involves nucleophilic substitution at the adenine C2 position using cyclohexyl halides or via alkylation of adenine derivatives under anhydrous conditions. Purification is critical and typically achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 220 nm detection) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to assign cyclohexyl protons (δ 1.2–2.1 ppm) and adenine aromatic signals (δ 8.1–8.3 ppm).
  • IR : Validate chloro and amine groups via peaks at 680–720 cm1^{-1} (C-Cl) and 3300–3500 cm1^{-1} (N-H).
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+^+.
  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/methanol). Refine structures using SHELXL (space group determination, R-factor < 0.05) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Storage : Store in amber vials at –20°C, away from oxidizers and moisture.
  • Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste.
  • Exposure Response : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structural refinement?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data. Check for twinning (TWIN/BASF commands) and anisotropic displacement parameters.
  • Validation Tools : Cross-validate with PLATON (ADDSYM for symmetry checks) and Mercury (hydrogen-bonding networks).
  • Data Sources : Compare with NIST Chemistry WebBook entries for analogous adenine derivatives to identify outliers .

Q. What experimental strategies are effective for analyzing the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Perform pseudo-first-order reactions with varying nucleophiles (e.g., amines, thiols) in DMF at 25–60°C. Monitor via 1H^1H-NMR or UV-Vis (λ = 260 nm).
  • Isotopic Labeling : Use 15N^{15}N-labeled adenine to track substitution pathways via 15N^{15}N-NMR.
  • Computational Support : Optimize transition states with Gaussian (DFT, B3LYP/6-31G**) to predict regioselectivity .

Q. How can discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) be addressed?

  • Methodological Answer :
  • Solvent Effects : Re-run DFT calculations (e.g., IEFPCM model for DMSO) to account for solvation.
  • Dynamic Effects : Use MD simulations (AMBER) to assess conformational averaging.
  • Empirical Corrections : Apply linear scaling factors to 13C^{13}C-NMR predictions based on training sets for heterocycles .

Data Contradiction and Reproducibility

Q. What systematic approaches are recommended for reconciling inconsistent biological activity data across studies involving this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) using standardized assays (e.g., ATPase inhibition).
  • Control Experiments : Verify compound stability under assay conditions (pH, temperature) via HPLC.
  • Collaborative Validation : Share samples with independent labs for blinded reproducibility tests .

Structural and Functional Analysis

Q. What advanced techniques are suitable for probing the interaction of this compound with enzymatic targets (e.g., kinases)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) in Tris buffer (pH 7.4, 25°C).
  • X-ray Crystallography of Complexes : Co-crystallize with target enzymes (e.g., PKA) using hanging-drop vapor diffusion. Refine with PHENIX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.